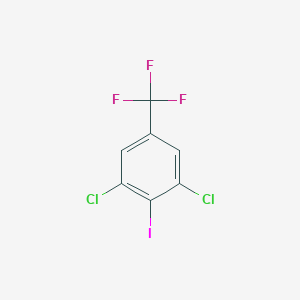

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCCFAVBZGICHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371640 | |

| Record name | 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-56-8 | |

| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination Followed by Iodination

A common route begins with 1-chloro-3-(trifluoromethyl)benzene as the precursor. The -CF₃ group, a strong electron-withdrawing meta-director, ensures subsequent chlorination occurs at the para position relative to the existing chlorine atom. Using sulfuryl chloride (SO₂Cl₂) at 40–60°C introduces a second chlorine atom, yielding 1,3-dichloro-5-(trifluoromethyl)benzene.

Iodination is then achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst such as FeCl₃. The iodine atom preferentially substitutes the hydrogen at the ortho position relative to the -CF₃ group, completing the target structure.

Key Reaction Conditions:

| Step | Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Chlorination | SO₂Cl₂ | None | 40–60°C | 85% |

| Iodination | ICl | FeCl₃ | 25°C | 72% |

Iodination Followed by Chlorination

An alternative sequence involves iodinating 1-chloro-3-(trifluoromethyl)benzene first. Metal-free iodination methods, such as those using iodine and dimethyl sulfoxide (DMSO), have been reported for analogous systems. This approach avoids metal catalysts, aligning with green chemistry principles. Subsequent chlorination with Cl₂ gas at elevated temperatures (80–100°C) introduces the second chlorine atom.

Metal-Free Iodination Techniques

Recent advances emphasize eliminating transition metals from synthetic pathways. A notable method involves reacting aryl precursors with molecular iodine (I₂) in DMSO under aerobic conditions. For example, iodination of 1,3-dichloro-5-(trifluoromethyl)benzene proceeds efficiently without catalysts:

Optimized Protocol:

-

Substrate: 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equiv)

-

Iodine: 1.0 equiv

-

Solvent: DMSO (0.1 mL per mmol substrate)

-

Temperature: 60°C

-

Time: 6 hours

Solvent Effects on Iodination Efficiency:

| Solvent | Yield (%) |

|---|---|

| DMSO | 92 |

| DMF | 50 |

| CH₃CN | 35 |

| MeOH | 28 |

DMSO’s polar aprotic nature facilitates iodine activation, enhancing electrophilic substitution.

Vapor-Phase Halogenation

Industrial-scale production often employs vapor-phase reactions to improve regioselectivity and reduce byproducts. A simultaneous chlorination/fluorination method at high temperatures (>300°C) uses iron fluoride (FeF₃) as a catalyst. While originally developed for pyridine derivatives, this approach adapts to benzene systems by adjusting residence times and halogen ratios.

Process Overview:

-

Feedstock: 1-chloro-3-(trifluoromethyl)benzene

-

Reactor: Fluidized-bed with FeF₃ catalyst

-

Halogen Source: Cl₂ and HF gases

Purification and Characterization

Post-synthesis purification involves silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. Characterization relies on:

-

¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.0 ppm) and -CF₃ groups (δ -63 ppm in ¹⁹F NMR).

-

Mass Spectrometry: Molecular ion peak at m/z 340.89 ([M]⁺).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Halogenation | High regioselectivity | Requires multiple steps | 72–85% |

| Metal-Free Iodination | Eco-friendly, simple | Limited to specific substrates | 92% |

| Vapor-Phase | Scalable, efficient | High energy input | >90% |

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents such as bromine or sulfuric acid are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The halogen atoms can form halogen bonds with biological targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5)

Key Difference : The absence of iodine in 1,3-dichloro-2-(trifluoromethyl)benzene reduces its utility in cross-coupling reactions, where iodine’s large atomic radius and polarizability enhance reactivity .

1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene (CAS 1806367-59-8)

Key Difference : The nitro group in the latter compound increases electron-withdrawing effects, making the aromatic ring more electrophilic. This contrasts with iodine’s role in facilitating nucleophilic displacement .

2-Chloro-1-fluoro-5-iodo-3-(trifluoromethyl)benzene (CAS 2386690-67-9)

Key Difference : Fluorine’s electronegativity in the latter compound enhances stability and alters regioselectivity in aromatic reactions. The iodine at position 5 (vs. position 2 in the target compound) may influence steric effects .

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)

Key Difference : The trifluoromethoxy (-OCF₃) group in the latter compound is less electron-withdrawing than -CF₃, altering electronic properties and reaction pathways .

Biological Activity

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (CAS No. 175205-56-8) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by multiple halogen substituents, influences its interactions with biological systems, making it a subject of interest in various fields including medicinal chemistry and environmental science.

- Molecular Formula : C7H2Cl2F3I

- Molecular Weight : 340.89 g/mol

- IUPAC Name : this compound

- SMILES : FC(F)(F)C1=CC(Cl)=C(I)C(Cl)=C1

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple halogens enhances its lipophilicity and reactivity, allowing it to participate in electrophilic substitution reactions that can modify biological macromolecules.

Interaction with Cyclooxygenases (COX)

Research indicates that halogenated compounds can act as inhibitors of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins and thromboxanes. These enzymes play vital roles in inflammation and pain signaling pathways. The interaction of this compound with COX enzymes may lead to altered enzymatic activity, potentially providing anti-inflammatory effects.

In vitro Studies

In vitro assays have demonstrated the compound's potential cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 15 to 30 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis via ROS generation |

| MCF-7 | 25 | Inhibition of cell proliferation |

| A549 | 15 | Modulation of COX activity |

In vivo Studies

Animal model studies have further elucidated the compound's biological effects:

- Model Used : Murine models for evaluating anti-inflammatory properties.

- Dosage : Administered at doses ranging from 10 to 50 mg/kg body weight.

Results indicated a significant reduction in paw edema in treated mice compared to controls, suggesting anti-inflammatory activity.

Case Study 1: Anti-cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of halogenated benzene derivatives. The results showed that compounds similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms influenced by the compound's lipophilicity.

Case Study 2: Environmental Impact

Another research article focused on the environmental persistence and toxicity of halogenated compounds. It highlighted that this compound could bioaccumulate in aquatic organisms, raising concerns about its ecological impact. Toxicological assessments revealed potential endocrine-disrupting effects in fish models.

Q & A

Q. What are the established synthetic methodologies for 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene, and how can regioselectivity be controlled during halogenation steps?

Methodological Answer: Synthesis typically involves sequential halogenation of a trifluoromethylbenzene precursor. A common route involves iodination of 1,3-dichloro-5-(trifluoromethyl)benzene using iodine and an oxidizing agent (e.g., NaOCl) under controlled temperatures (40–60°C). Regioselectivity is influenced by the electron-withdrawing trifluoromethyl (-CF₃) group, which directs electrophilic substitution to the ortho/para positions. Steric hindrance from chlorine atoms further limits reactivity at crowded positions, favoring iodination at the 2-position . Challenges include minimizing polyhalogenation by optimizing stoichiometry and reaction time.

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR are critical. The -CF₃ group appears as a singlet near δ -61 ppm in ¹⁹F NMR, while aromatic protons resonate as distinct multiplets (e.g., δ 7.4–7.6 ppm for meta-chlorine substituents) .

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, particularly the spatial arrangement of heavy atoms (iodine, chlorine) and -CF₃ groups. High-resolution data (≤ 0.8 Å) is essential due to the compound’s high electron density .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Store in amber glass bottles at 2–8°C to prevent photodegradation of the iodine substituent. Anhydrous conditions are recommended to avoid hydrolysis of the -CF₃ group .

- Safety: Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Work in a fume hood to minimize inhalation risks (R20/21/22) .

Advanced Research Questions

Q. How does the electronic environment imposed by the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the benzene ring toward nucleophilic aromatic substitution at positions ortho/para to the substituent.

- Deactivates the ring toward electrophilic substitution, directing reactivity to less hindered positions.

For example, in Suzuki-Miyaura couplings, the iodine atom serves as a leaving group, with palladium catalysts (e.g., Pd(PPh₃)₄) facilitating aryl-aryl bond formation. Computational studies (DFT) can model transition states to predict regioselectivity in such reactions .

Q. What strategies are effective in resolving contradictions in reported reaction yields when using this compound in palladium-catalyzed couplings?

Methodological Answer: Contradictions often arise from variations in:

- Catalyst-Ligand Systems: Bulky ligands (e.g., SPhos) improve yield by stabilizing the palladium intermediate.

- Purity: Trace moisture or oxygen degrades catalysts. Use rigorously dried solvents and inert atmospheres.

- Substituent Effects: Steric hindrance from chlorine atoms may slow transmetalation.

| Catalyst System | Ligand | Yield Range | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 65–85% | |

| PdCl₂(dppf) | dppf | 45–60% |

Q. How can computational chemistry methods predict the compound’s utility in designing fluorinated pharmaceuticals?

Methodological Answer:

- Docking Studies: Molecular docking with target proteins (e.g., kinase inhibitors) evaluates binding affinity influenced by the -CF₃ group’s hydrophobicity.

- QSAR Modeling: Quantifies how substituent positions affect bioactivity. For example, the iodine atom’s polarizability may enhance halogen bonding in enzyme active sites .

- Solubility Prediction: COSMO-RS simulations assess solubility in biological matrices, critical for drug formulation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (50–55°C vs. 119°C): How should researchers validate experimental data?

Methodological Answer:

- DSC/TGA Analysis: Differential scanning calorimetry (DSC) provides precise melting points. The lower range (50–55°C) may correspond to a solvated form, while the higher value (119°C) reflects the anhydrous compound .

- Recrystallization Solvents: Test polar (ethanol) vs. non-polar (hexane) solvents to isolate polymorphs.

Comparative Analysis of Structural Analogues

Q. How does the substitution pattern of this compound compare to similar halogenated aromatics in catalytic applications?

| Compound | Substituents | Reactivity in Cross-Coupling |

|---|---|---|

| 1,3-Dichloro-2-iodo-5-CF₃-benzene (Target) | 2-I, 1,3-Cl, 5-CF₃ | High (I is superior leaving group) |

| 1,5-Dichloro-2-iodo-3-CF₃-benzene | 2-I, 1,5-Cl, 3-CF₃ | Moderate (steric hindrance) |

| 3,5-Dichloro-4-iodobenzotrifluoride | 4-I, 3,5-Cl, 1-CF₃ | Low (deactivated para position) |

The target compound’s iodine at the 2-position enhances oxidative addition in catalysis, while the -CF₃ group stabilizes intermediates via electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.